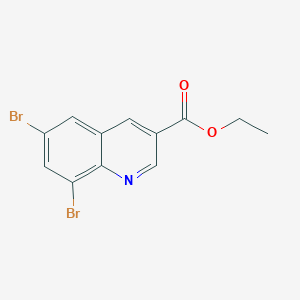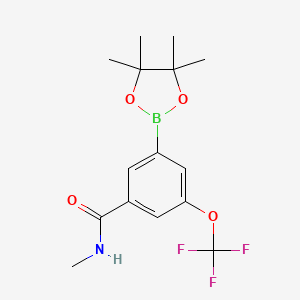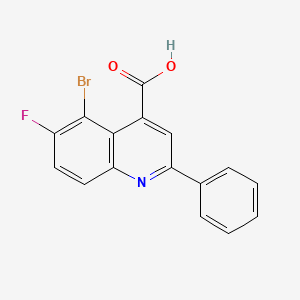![molecular formula C7H9ClO3 B13719097 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)
5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride: is a chemical compound with the molecular formula C7H9ClO3 and a molecular weight of 176.6 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and a carbonyl chloride functional group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride typically involves the reaction of a spirocyclic diol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine (TEA)
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through acylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and coatings .
Wirkmechanismus
The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity allows the compound to modify the structure and function of target molecules, leading to changes in their chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
- 5,8-Dioxaspiro[3.4]octane-2-methyl ester
- 5,8-Dioxaspiro[3.4]octane-2-thioester
Comparison: Compared to its analogs, 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group. This group imparts higher reactivity, making it more suitable for acylation reactions. The other analogs, such as the carboxylic acid, methyl ester, and thioester, have different reactivity profiles and are used in different types of chemical transformations .
Eigenschaften
Molekularformel |
C7H9ClO3 |
|---|---|
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
5,8-dioxaspiro[3.4]octane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2 |
InChI-Schlüssel |
UHVZWPKFVCLTAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC(C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)



![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)



